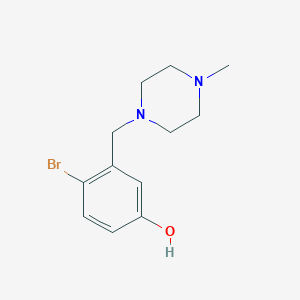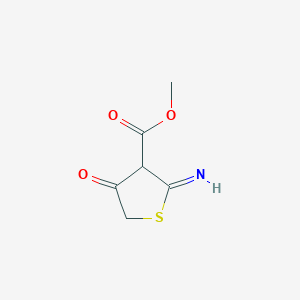
N(4)-(N-(6-Trifluoroacetylamidocaproyl)-2-aminoethyl)-5'-O-dimethoxytrityl-5-methyl-2'-deoxycytidine-3'-N,N-diisopropylmethylphosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(4)-(N-(6-Trifluoroacetylamidocaproyl)-2-aminoethyl)-5’-O-dimethoxytrityl-5-methyl-2’-deoxycytidine-3’-N,N-diisopropylmethylphosphoramidite is a complex organic compound used primarily in the field of nucleic acid chemistry. This compound is a derivative of deoxycytidine, a nucleoside component of DNA, and is modified to include various functional groups that enhance its utility in synthetic and analytical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N(4)-(N-(6-Trifluoroacetylamidocaproyl)-2-aminoethyl)-5’-O-dimethoxytrityl-5-methyl-2’-deoxycytidine-3’-N,N-diisopropylmethylphosphoramidite involves multiple steps, starting from the basic nucleoside, 5-methyl-2’-deoxycytidine. The key steps include:
Protection of the 5’-hydroxyl group: This is typically achieved using dimethoxytrityl chloride (DMT-Cl) in the presence of a base like pyridine.
Introduction of the phosphoramidite group: This involves the reaction of the protected nucleoside with diisopropylaminochlorophosphine in the presence of a base such as tetrazole.
Attachment of the trifluoroacetylamidocaproyl group: This step involves the reaction of the intermediate with 6-trifluoroacetylamidocaproic acid, activated by a coupling reagent like N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesizers and high-throughput purification techniques like high-performance liquid chromatography (HPLC) is common to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N(4)-(N-(6-Trifluoroacetylamidocaproyl)-2-aminoethyl)-5’-O-dimethoxytrityl-5-methyl-2’-deoxycytidine-3’-N,N-diisopropylmethylphosphoramidite undergoes several types of chemical reactions:
Oxidation: The phosphoramidite group can be oxidized to a phosphate group using oxidizing agents like iodine in the presence of water.
Substitution: The dimethoxytrityl group can be removed under acidic conditions, such as with trichloroacetic acid, to expose the 5’-hydroxyl group.
Coupling: The compound can couple with other nucleosides or nucleotides in the presence of a coupling agent like tetrazole, forming phosphodiester bonds.
Common Reagents and Conditions
Oxidizing agents: Iodine, water
Acidic conditions: Trichloroacetic acid
Coupling agents: Tetrazole, DIC
Major Products
Oxidation: Formation of the corresponding phosphate derivative
Substitution: Removal of the DMT group to yield the free hydroxyl compound
Coupling: Formation of oligonucleotides
Wissenschaftliche Forschungsanwendungen
N(4)-(N-(6-Trifluoroacetylamidocaproyl)-2-aminoethyl)-5’-O-dimethoxytrityl-5-methyl-2’-deoxycytidine-3’-N,N-diisopropylmethylphosphoramidite has several applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for studying DNA-protein interactions and for developing new materials.
Biology: Employed in the creation of probes for detecting specific DNA sequences, aiding in genetic research and diagnostics.
Medicine: Utilized in the development of antisense oligonucleotides for therapeutic purposes, targeting specific mRNA sequences to inhibit gene expression.
Industry: Applied in the production of synthetic genes and in the development of new biotechnological tools.
Wirkmechanismus
The compound exerts its effects primarily through its incorporation into oligonucleotides. The trifluoroacetylamidocaproyl group enhances the stability and binding affinity of the oligonucleotides to their target sequences. The phosphoramidite group facilitates the formation of phosphodiester bonds, allowing the compound to be integrated into growing DNA chains during synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5’-O-dimethoxytrityl-5-methyl-2’-deoxycytidine-3’-N,N-diisopropylmethylphosphoramidite: Lacks the trifluoroacetylamidocaproyl group, resulting in lower stability and binding affinity.
N(4)-(N-(6-Acetylamidocaproyl)-2-aminoethyl)-5’-O-dimethoxytrityl-5-methyl-2’-deoxycytidine-3’-N,N-diisopropylmethylphosphoramidite: Similar structure but with an acetyl group instead of a trifluoroacetyl group, leading to different chemical properties and reactivity.
Uniqueness
The presence of the trifluoroacetylamidocaproyl group in N(4)-(N-(6-Trifluoroacetylamidocaproyl)-2-aminoethyl)-5’-O-dimethoxytrityl-5-methyl-2’-deoxycytidine-3’-N,N-diisopropylmethylphosphoramidite imparts unique properties such as enhanced stability and binding affinity, making it particularly useful in applications requiring high specificity and robustness.
Eigenschaften
Molekularformel |
C48H64F3N6O10P |
|---|---|
Molekulargewicht |
973.0 g/mol |
IUPAC-Name |
[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-5-[5-methyl-2-oxo-4-[2-[6-[(2,2,2-trifluoroacetyl)amino]hexylideneamino]ethylamino]pyrimidin-1-yl]oxolan-3-yl]oxy-N-tert-butyl-N-propan-2-ylphosphonamidic acid |
InChI |
InChI=1S/C48H64F3N6O10P/c1-32(2)57(46(4,5)6)68(61,62)67-41-39(31-65-47(34-16-12-11-13-17-34,35-18-22-37(63-7)23-19-35)36-20-24-38(64-8)25-21-36)66-43(40(41)58)56-30-33(3)42(55-45(56)60)53-29-28-52-26-14-9-10-15-27-54-44(59)48(49,50)51/h11-13,16-26,30,32,39-41,43,58H,9-10,14-15,27-29,31H2,1-8H3,(H,54,59)(H,61,62)(H,53,55,60) |
InChI-Schlüssel |
OCLJXEFIQQRKNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)N=C1NCCN=CCCCCCNC(=O)C(F)(F)F)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(N(C(C)C)C(C)(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12073242.png)


![3-(Acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12073253.png)


![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propyl)amine](/img/structure/B12073299.png)

